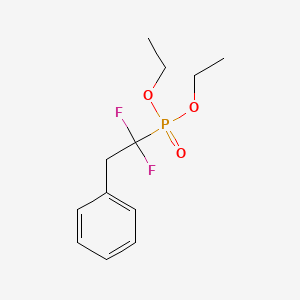
(2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene is an organic compound characterized by the presence of a benzene ring substituted with a diethoxyphosphoryl and a difluoroethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene typically involves the reaction of benzene derivatives with difluoroethyl and diethoxyphosphoryl reagents. One common method includes the use of hypervalent iodine reagents to facilitate the electrophilic 2,2-difluoroethylation of benzene derivatives . The reaction conditions often require the presence of a suitable solvent and a catalyst to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield difluoroethylbenzene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to optimize the reaction outcomes .
Major Products
The major products formed from these reactions include various substituted benzene derivatives, phosphonic acids, and difluoroethyl compounds, depending on the specific reaction pathway and conditions employed .
Wissenschaftliche Forschungsanwendungen
(2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene involves its interaction with various molecular targets and pathways. The difluoroethyl group acts as a lipophilic hydrogen bond donor, enhancing the compound’s affinity for specific biological targets. The diethoxyphosphoryl group can modulate the compound’s electronic properties, influencing its reactivity and interaction with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Diethoxyphosphoryl-2,2-difluoroethyl)benzene: Unique due to the presence of both diethoxyphosphoryl and difluoroethyl groups.
Difluoroethylbenzene: Lacks the diethoxyphosphoryl group, resulting in different chemical properties and reactivity.
Diethoxyphosphorylbenzene: Lacks the difluoroethyl group, affecting its lipophilicity and biological activity.
Uniqueness
This compound is unique because it combines the properties of both difluoroethyl and diethoxyphosphoryl groups, making it a versatile compound for various applications in chemistry, biology, and industry .
Eigenschaften
CAS-Nummer |
126181-56-4 |
|---|---|
Molekularformel |
C12H17F2O3P |
Molekulargewicht |
278.23 g/mol |
IUPAC-Name |
(2-diethoxyphosphoryl-2,2-difluoroethyl)benzene |
InChI |
InChI=1S/C12H17F2O3P/c1-3-16-18(15,17-4-2)12(13,14)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI-Schlüssel |
DWNPQGVZZYLKPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(CC1=CC=CC=C1)(F)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)
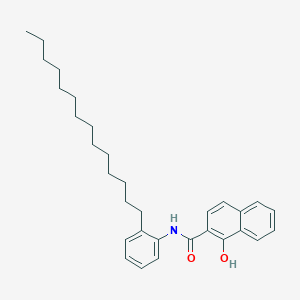
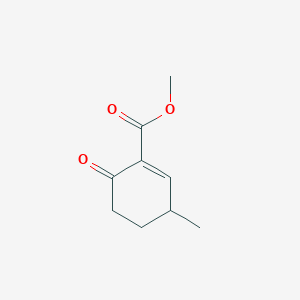
![4-{[(3,4,5-Trimethoxyphenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B14284626.png)
![2-[4-(Decyloxy)phenyl]-5-(octyloxy)pyridine](/img/structure/B14284627.png)

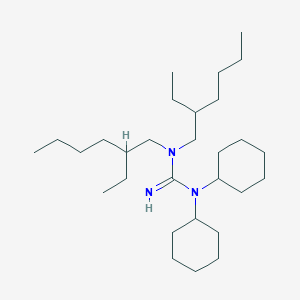
![9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)-](/img/structure/B14284642.png)
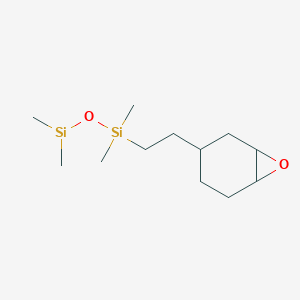
![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)
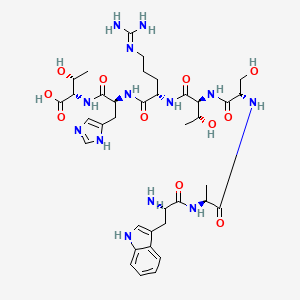

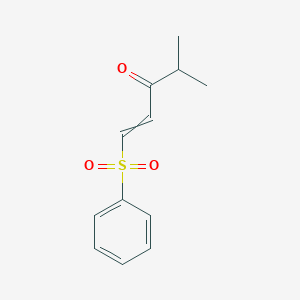
![N,N-Dimethyl-N-[(4-methylphenyl)methyl]anilinium chloride](/img/structure/B14284678.png)
